(Z)-Docosenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

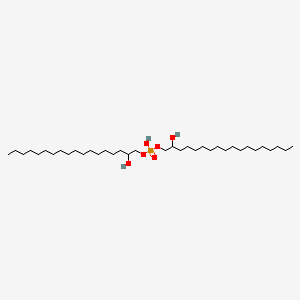

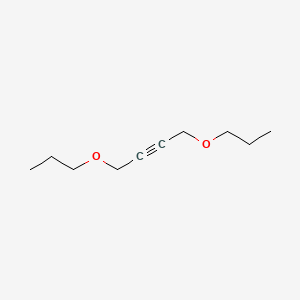

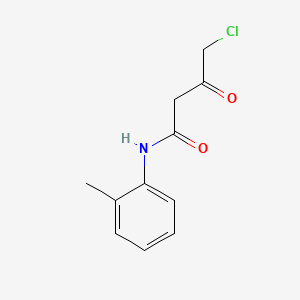

(Z)-Docosenoic acid, also known as erucic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2. It is characterized by a long carbon chain with a single double bond in the cis configuration, located at the 13th carbon from the carboxyl end. This compound is commonly found in various plant oils, particularly in mustard and rapeseed oils.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(Z)-Docosenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of triglycerides found in oils rich in erucic acid, such as mustard or rapeseed oil. The hydrolysis process typically uses an alkaline catalyst, such as sodium hydroxide, under elevated temperatures to break down the triglycerides into free fatty acids, including this compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources. The oil is first extracted from seeds using mechanical pressing or solvent extraction. The extracted oil is then subjected to refining processes, including degumming, neutralization, bleaching, and deodorization, to obtain pure this compound.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-Docosenoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form shorter-chain fatty acids and other oxidation products.

Reduction: Hydrogenation of this compound can convert it into saturated docosanoic acid.

Esterification: It reacts with alcohols to form esters, which are commonly used in the production of biodiesel.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Esterification: Acid catalysts such as sulfuric acid or enzymes like lipases.

Substitution: Halogenation using reagents like bromine or chlorine.

Major Products Formed

Oxidation: Shorter-chain fatty acids, aldehydes, and ketones.

Reduction: Saturated docosanoic acid.

Esterification: Fatty acid esters.

Substitution: Halogenated fatty acids.

Aplicaciones Científicas De Investigación

Chemistry

(Z)-Docosenoic acid is used as a precursor in the synthesis of various chemical compounds, including surfactants, lubricants, and plasticizers. Its long carbon chain and unsaturation make it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its role in cell membrane structure and function. It is also used in the study of lipid metabolism and the effects of dietary fatty acids on health.

Medicine

This compound has been investigated for its potential therapeutic effects, including its role in reducing cholesterol levels and its anti-inflammatory properties. It is also studied for its potential use in treating metabolic disorders and certain types of cancer.

Industry

In the industrial sector, this compound is used in the production of biodegradable lubricants, cosmetics, and personal care products. Its esters are used as plasticizers in the manufacturing of polymers and resins.

Mecanismo De Acción

The mechanism of action of (Z)-Docosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes. In metabolic pathways, this compound is metabolized by beta-oxidation to produce energy.

Comparación Con Compuestos Similares

Similar Compounds

Oleic acid: Another monounsaturated omega-9 fatty acid with a shorter carbon chain (C18:1).

Linoleic acid: A polyunsaturated omega-6 fatty acid with two double bonds.

Arachidonic acid: A polyunsaturated omega-6 fatty acid with four double bonds.

Uniqueness

(Z)-Docosenoic acid is unique due to its long carbon chain and single cis double bond, which confer specific physical and chemical properties. Its high melting point and stability make it suitable for industrial applications, while its biological effects are distinct from shorter-chain fatty acids.

Propiedades

Número CAS |

28929-01-3 |

|---|---|

Fórmula molecular |

C22H42O2 |

Peso molecular |

338.6 g/mol |

Nombre IUPAC |

(Z)-docos-2-enoic acid |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20- |

Clave InChI |

ATNNLHXCRAAGJS-MRCUWXFGSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCC/C=C\C(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCC=CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)

![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)